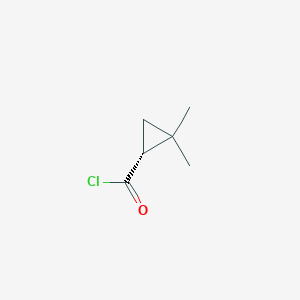

(r)-2,2-Dimethylcyclopropanecarboxylic acid chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is an organic compound with the functional group −C(=O)Cl. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is typically synthesized from its corresponding carboxylic acid, ®-2,2-Dimethylcyclopropanecarboxylic acid. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

R-COOH+SOCl2→R-COCl+SO2+HCl

In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of acid chlorides often involves the use of phosgene (COCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethylcyclopropanecarboxylic acid chloride undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:

Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

Aminolysis: Reacts with ammonia or amines to form amides.

Alcoholysis: Reacts with alcohols to form esters.

Reduction: Can be reduced to the corresponding aldehyde or alcohol.

Common Reagents and Conditions

Water: For hydrolysis reactions.

Amines: For aminolysis reactions.

Alcohols: For alcoholysis reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products

Carboxylic Acids: From hydrolysis.

Amides: From aminolysis.

Esters: From alcoholysis.

Aldehydes/Alcohols: From reduction.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate

(R)-2,2-Dimethylcyclopropanecarboxylic acid chloride is crucial in synthesizing various pharmaceuticals. It serves as an intermediate in the production of S-(+)-2,2-dimethylcyclopropanecarboxamide, which is utilized as a dehydropeptidase inhibitor (cilastatin) to enhance the efficacy of certain antibiotics by preventing their degradation in the kidneys .

Case Study: Cilastatin Synthesis

The synthesis of cilastatin involves the resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid into its optically pure form, which is then reacted with acid chlorides to form the desired amide. This pathway demonstrates the compound's importance in developing therapeutics that improve patient outcomes by ensuring effective antibiotic treatment .

Agricultural Chemistry

Agrochemical Applications

The compound is employed as a building block in formulating agrochemicals, particularly herbicides and pesticides. Its derivatives have been shown to provide effective control over ectoparasites in livestock, enhancing agricultural productivity while minimizing environmental impact .

Case Study: Ectoparasiticide Development

Research has highlighted this compound's role in developing topical pesticides for controlling parasites such as ticks and flies on farm animals. Trials have shown low residue levels in animal products, indicating its safety and efficacy for agricultural use .

Material Science

Specialty Polymers and Coatings

In material science, this compound is used to create specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental stressors, making them valuable for applications in automotive and construction industries .

| Application | Description |

|---|---|

| Specialty Polymers | Used to produce durable materials with improved resistance to wear and environmental factors. |

| Coatings | Enhances the longevity and performance of coatings used in various industries. |

Flavor and Fragrance Industry

Synthesis of Flavoring Agents

The compound contributes to developing unique flavors and fragrances in consumer products. Its structural properties allow it to be utilized in synthesizing various aromatic compounds that enhance the sensory characteristics of food and personal care products .

Research and Development

Versatile Reagent

As a versatile reagent, this compound is widely used in laboratory settings for exploring new chemical reactions and compounds. This application fosters innovation within organic chemistry by enabling researchers to synthesize novel compounds with potential therapeutic or industrial uses .

Mechanism of Action

The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Comparison with Similar Compounds

Similar Compounds

- Acetyl Chloride (CH₃COCl)

- Benzoyl Chloride (C₆H₅COCl)

- Propionyl Chloride (C₂H₅COCl)

Uniqueness

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and affects its reactivity. This makes it distinct from other acyl chlorides, which typically do not have such strained ring systems .

Biological Activity

(R)-2,2-Dimethylcyclopropanecarboxylic acid chloride is a cyclopropane derivative that has gained attention in various fields, particularly in agrochemicals and organic synthesis. Its biological activity is primarily linked to its use as an intermediate in the synthesis of insecticides and its potential effects on non-target organisms. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by its unique cyclopropane structure which contributes to its reactivity. The compound can undergo hydrolysis to form the corresponding acid, which is significant in understanding its metabolic pathways and environmental degradation.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its role as a precursor for various pesticides, particularly pyrethroids. These compounds are known for their effectiveness against ectoparasites such as ticks and flies in agricultural settings.

The primary mechanism through which this compound exerts its biological effects is through modulation of sodium channels in insect nervous systems. Pyrethroids, derived from this compound, bind to voltage-gated sodium channels, leading to prolonged nerve depolarization and ultimately causing paralysis and death in target insects .

Case Studies

-

Efficacy as an Insecticide :

A study evaluated the effectiveness of flumethrin (a derivative of this compound) against various ectoparasites. Results indicated significant mortality rates among treated populations of ticks and flies when administered via topical applications . -

Environmental Impact :

Research conducted on the persistence of flumethrin residues in animal products revealed that low levels were detected post-treatment. Residue levels were monitored over time, showing a gradual decline but indicating potential bioaccumulation risks in food chains . -

Non-target Effects :

An investigation into the sub-lethal effects of pyrethroid exposure on beneficial insects highlighted concerns regarding ecosystem balance. The study found that exposure to low concentrations could impair reproductive success and behavior in non-target species such as honeybees .

Table 1: Biological Activity Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | Cyclopropane derivative |

| Primary Use | Insecticide precursor |

| Mechanism of Action | Sodium channel modulation |

| Target Organisms | Ectoparasites (ticks, flies) |

| Non-target Effects | Potential impact on beneficial insects |

Table 2: Residue Levels from Flumethrin Treatments

| Treatment Type | Residue Level (mg/kg) | Time Post-Treatment |

|---|---|---|

| Single Dip | 0.008 - 0.047 | 3 days |

| Double Dip | <0.005 - 0.013 | 7 days |

| Single Pour-on | <0.005 - 0.042 | 7 days |

| Double Pour-on | 0.11 - 0.14 | 21 days |

Properties

CAS No. |

500906-25-2 |

|---|---|

Molecular Formula |

C6H9ClO |

Molecular Weight |

132.59 g/mol |

IUPAC Name |

(1R)-2,2-dimethylcyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |

InChI Key |

QQNQOWHUBGUGQI-BYPYZUCNSA-N |

Isomeric SMILES |

CC1(C[C@H]1C(=O)Cl)C |

Canonical SMILES |

CC1(CC1C(=O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.